

An In-depth Technical Guide to SU1498 (CAS 168835-82-3)

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Compound of Interest

Compound Name: SU1498

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **SU1498** (CAS No. 168835-82-3), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It covers its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

SU1498, with the chemical name (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide, is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	References
CAS Number	168835-82-3	[1]
Molecular Formula	C ₂₅ H ₃₀ N ₂ O ₂	[1][3]
Molecular Weight	390.52 g/mol	[1][3][4]
Appearance	White to beige or yellow powder/solid	[2][4][5]
Purity	≥98% (HPLC) or >99%	[1][4][6]
Solubility	- DMSO: 10 mg/mL, 20 mg/mL, or 78 mg/mL- Ethanol: 10 mg/mL or up to 100 mM- DMF: 50 mg/ml	[1][4][7][8]
Storage Conditions	Store at -20°C, desiccated, and protected from light and air.[1][5] Stock solutions in DMSO are stable for up to 3 months at -20°C.[9] It is noted to be unstable in polar solvents like DMSO over extended periods, so fresh solutions are recommended.[1]	

Biological Activity and Quantitative Data

SU1498 is a potent, reversible, and ATP-competitive inhibitor of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[9][10] Its selectivity for VEGFR-2 over other receptor tyrosine kinases makes it a valuable tool for studying VEGF-mediated signaling pathways.

In Vitro Inhibitory Activity

Target	IC ₅₀	Notes	References
VEGFR-2 (Flk-1/KDR)	700 nM (0.7 µM)	A potent and selective inhibitor.	[1] [7] [9] [11] [12]
PDGF-receptor	>50 µM	Weak inhibitory effect.	[9] [13]
EGF-receptor	>100 µM	Very weak inhibitory effect.	[9] [13]
HER2	>100 µM	Very weak inhibitory effect.	[9] [13]

Cellular and In Vivo Activity

Model System	Effective Concentration / Dosage	Outcome	References
Human Umbilical Vein Endothelial Cells (HUVECs)	10 µM	Stimulates accumulation of phosphorylated ERK1/2 when co-stimulated with growth factors.	[7]
Transgenic Murine Model of Retinoblastoma (LHβTag mice)	50 mg/kg	Did not significantly reduce tumor burden compared to vehicle control (p=0.29).	[7] [12] [14] [15]

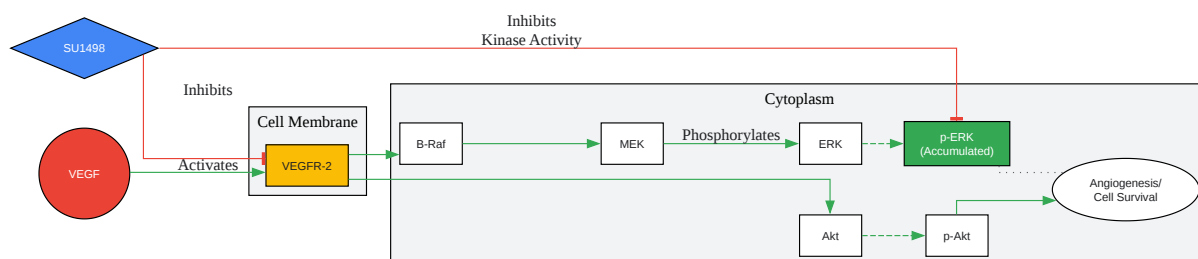
As of the latest available data, there is no publicly accessible information regarding the pharmacokinetics or clinical trials of **SU1498**.

Mechanism of Action

SU1498 selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis, cell migration, and survival.[\[8\]](#)

A unique characteristic of **SU1498** is its paradoxical effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. While it inhibits VEGFR-2, it has been shown to cause an accumulation of phosphorylated Extracellular signal-Regulated Kinases (ERK) in endothelial cells.[7][11] This effect is not due to direct activation but is dependent on the activity of upstream kinases (B-Raf and MEK) and is only observed when cells are stimulated with growth factors like VEGF or sphingosine 1-phosphate.[7] **SU1498** then acts by inhibiting the kinase activity of this accumulated phospho-ERK.[7] In contrast, **SU1498** does not affect the phosphorylation of Akt, another key downstream effector of VEGFR-2.[7]

Signaling Pathway Diagram



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Caption: **SU1498** inhibits VEGFR-2, blocking Akt signaling but causing p-ERK accumulation and subsequent inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK Phosphorylation in HUVECs

This protocol details the methodology to analyze the effect of **SU1498** on growth factor-induced ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).

A. Cell Culture and Treatment:

- Culture HUVECs in DMEM-based medium at 37°C in a 5% CO₂ atmosphere.[7]
- Seed 3 x 10⁵ cells per well in 6-well plates and grow for 16 hours.[7]
- Starve the cells overnight in a medium containing 0.5% fetal bovine serum.[7]
- Wash the cells with PBS and replace the medium with 0.4 ml of DMEM.[7]
- Pre-treat the cells with 10 µM **SU1498** (or vehicle control) for 15 minutes at 25°C.[7]
- Stimulate the cells with a growth factor (e.g., 100 ng/ml VEGF) for 10 minutes.[7]

B. Protein Extraction:

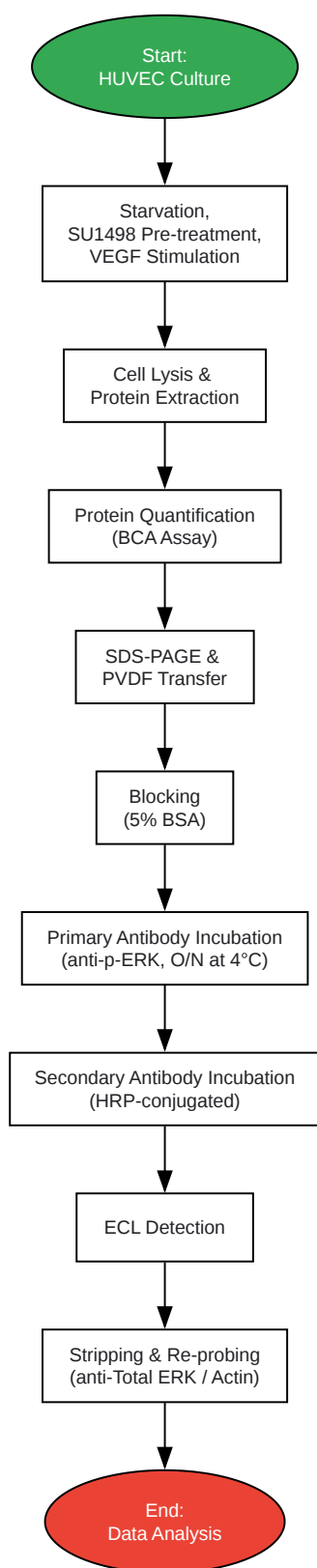
- Immediately aspirate the medium and lyse the cells with 100 µl of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[7]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
- Collect the supernatant and determine the protein concentration using a BCA assay.[5]

C. Western Blotting:

- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[5]
- Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]
- Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST).[5][6]
- Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in blocking buffer).[5]
- Wash the membrane three times for 5-10 minutes each with TBST.[5]

- Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[\[5\]](#)
- Wash the membrane again as in step 5.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize, strip the membrane using a stripping buffer, re-block, and probe with an antibody for total ERK1/2 or a loading control like actin.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Western Blot Workflow Diagram



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Caption: Workflow for Western blot analysis of p-ERK in **SU1498**-treated cells.

Protocol 2: In Vivo Murine Model of Retinoblastoma

This protocol describes an in vivo study to evaluate the efficacy of **SU1498** in a transgenic mouse model of retinoblastoma.[\[7\]](#)[\[12\]](#)

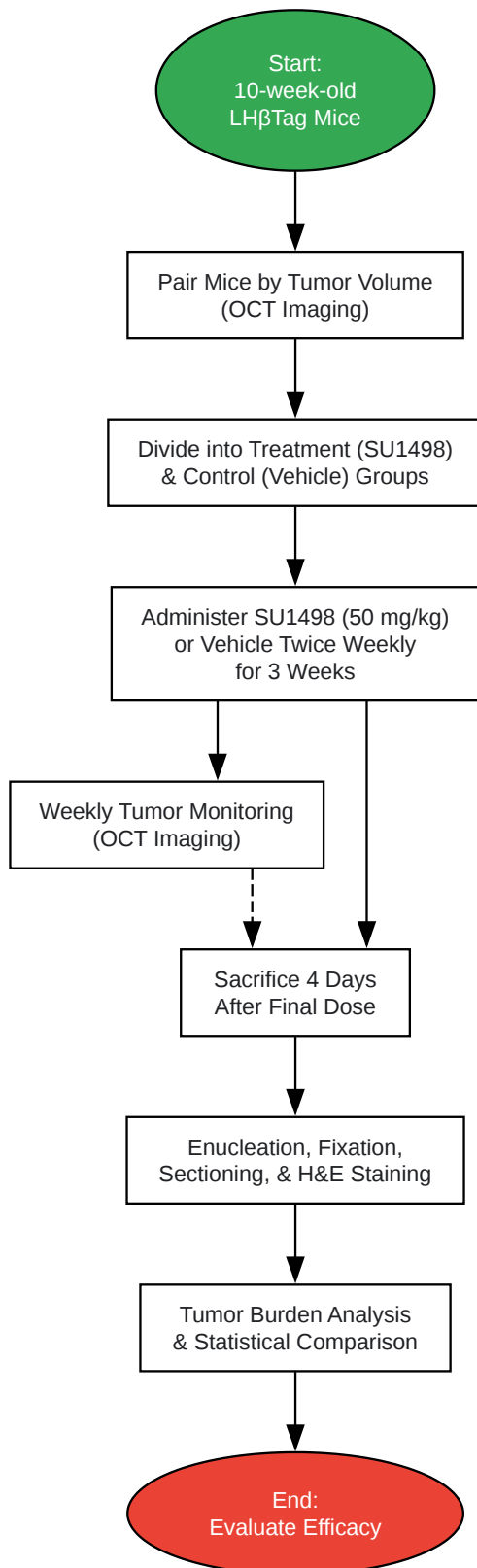
A. Animal Model and Treatment:

- Use LH β Tag transgenic mice, which develop heritable, bilateral retinoblastoma.[\[12\]](#)
- At 10 weeks of age, pair animals based on tumor volume as determined by in vivo imaging with Optical Coherence Tomography (OCT).[\[7\]](#)[\[12\]](#)[\[14\]](#)
- Prepare **SU1498** at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).[\[7\]](#)[\[12\]](#)
- Administer treatment to the experimental group (n=5) and vehicle to the control group (n=5).[\[7\]](#)[\[12\]](#)
- Two administration routes have been described:
 - Periocular injection: 6 injections of a 10 μ l volume, given twice weekly for 3 weeks.[\[7\]](#)[\[12\]](#)
 - Oral gavage: 6 doses, given twice weekly for 3 weeks.[\[12\]](#)
- Monitor tumor volume weekly using OCT.[\[7\]](#)

B. Endpoint Analysis:

- Sacrifice the mice 4 days after the final injection.[\[7\]](#)
- Enucleate the eyes and fix them in formalin.
- Embed the eyes in paraffin and section for histological analysis.
- Determine the final tumor burden by analyzing Hematoxylin and Eosin (H&E) stained sections.[\[7\]](#)
- Perform statistical analysis (e.g., paired t-test) to compare the tumor burden between the **SU1498**-treated and vehicle control groups.[\[7\]](#)

In Vivo Experimental Workflow Diagram



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